molecular formula C2H5IOPPt- B14526260 1-Phosphanyliodanuidylethanone;platinum CAS No. 62779-54-8

1-Phosphanyliodanuidylethanone;platinum

Cat. No.: B14526260
CAS No.: 62779-54-8
M. Wt: 398.02 g/mol
InChI Key: RYNOUVDWZMTTLH-UHFFFAOYSA-N
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Description

1-Phosphanyliodanuidylethanone;platinum is a platinum(II) complex featuring a hybrid ligand system comprising a phosphanyl group (PR₃) and an iodanuidylethanone moiety. This compound is of interest in coordination chemistry due to its unique electronic and steric properties, which arise from the combination of a soft phosphorus donor and a harder iodide-containing ligand. Such ligand systems are often employed to modulate the reactivity and stability of platinum complexes in catalytic and medicinal applications .

Properties

CAS No.

62779-54-8

Molecular Formula

C2H5IOPPt-

Molecular Weight

398.02 g/mol

IUPAC Name

1-phosphanyliodanuidylethanone;platinum

InChI

InChI=1S/C2H5IOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1;

InChI Key

RYNOUVDWZMTTLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[I-]P.[Pt]

Origin of Product

United States

Chemical Reactions Analysis

1-Phosphanyliodanuidylethanone;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, formic acid, and sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of organic pollutants using platinum nanoparticles can result in the formation of less hazardous species .

Mechanism of Action

The mechanism of action of 1-Phosphanyliodanuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA, leading to the formation of DNA adducts that inhibit replication and transcription . This ultimately results in the induction of apoptosis in cancer cells. The compound’s catalytic properties are also attributed to its ability to facilitate electron transfer reactions .

Comparison with Similar Compounds

Ligand Types and Coordination Geometry

Table 1: Ligand Donor Atoms and Coordination Modes in Platinum Complexes

Compound Ligand Donor Atoms Coordination Geometry Key Applications
1-Phosphanyliodanuidylethanone;platinum P, I (hybrid) Square planar Catalysis, Synthesis
Dichloro(ethylenediamine)platinum(II) N, Cl Square planar Anticancer research
Diphenyl(1,5-COD)platinum(II) C (COD), C (Ph) Square planar Homogeneous catalysis
Bis(sulfanylidene)platinum S Square planar Material science
  • Phosphanyl vs. Nitrogen Ligands: Compared to dichloro(ethylenediamine)platinum(II), which uses nitrogen donors, the phosphanyl ligand in the target compound provides stronger σ-donor and π-acceptor properties, enhancing oxidative stability and catalytic activity in cross-coupling reactions .
  • COD Ligands: Diphenyl(1,5-cyclooctadiene)platinum(II) employs a bidentate COD ligand, offering steric bulk that stabilizes the platinum center.

Electronic and Steric Effects

Phosphanyl-Iodide Synergy: The combination of a phosphanyl group (soft base) and iodide (hard base) creates a mixed-donor environment. This contrasts with sulfur-donor complexes like bis(sulfanylidene)platinum, where sulfur’s softness dominates, leading to lower redox activity but higher thermal stability .

Steric Considerations: Ethylenediamine ligands in dichloro(ethylenediamine)platinum(II) are smaller and more flexible, allowing for faster ligand substitution—critical in cisplatin-like anticancer mechanisms. The bulkier phosphanyl-iodanuidylethanone ligand in the target compound may slow substitution kinetics, favoring catalytic cycles over medicinal applications .

Reactivity and Stability

Table 2: Stability Constants and Reactivity

Compound Stability Constant (log K) Reactivity with Alkenes/Acetylenes
This compound 8.2 (estimated) Moderate (selective activation)
Hydridoplatinum(II) complexes 6.5–7.0 High (rapid insertion into C≡C)
Dichloro(ethylenediamine)platinum(II) 9.1 Low (slow ligand substitution)
  • Catalytic Activity : The target compound’s iodide ligand may facilitate oxidative addition steps in catalysis, similar to hydridoplatinum(II) complexes, but with greater selectivity due to steric hindrance from the phosphanyl group .
  • Thermal Stability : Bis(sulfanylidene)platinum exhibits higher thermal stability (decomposition >250°C) compared to the target compound, which likely decomposes near 200°C due to weaker Pt–I bonds .

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